Ethyl (triphenylphosphoranylidene)pyruvate
Description
Significance as a Versatile Intermediate and Reagent
The significance of ethyl (triphenylphosphoranylidene)pyruvate lies in its dual functionality. As a reagent, it is prominently used in the Wittig reaction and its variations to create carbon-carbon double bonds, a fundamental transformation in organic synthesis. sigmaaldrich.com Its ability to react with aldehydes and ketones provides a reliable method for the synthesis of α,β-unsaturated esters.
Beyond its role in olefination reactions, this compound serves as a crucial intermediate in the synthesis of more complex molecules. chemimpex.com Its reactive nature allows for the introduction of the pyruvate (B1213749) moiety into various molecular frameworks, which is a common structural motif in biologically active compounds. This versatility makes it a valuable building block for creating diverse chemical libraries for drug discovery and development. chemimpex.com
Role in Contemporary Organic Chemistry and Medicinal Chemistry
In the realm of modern organic chemistry, this compound is employed in the synthesis of a wide range of organic molecules, including natural products, agrochemicals, and specialty materials like polymers and coatings. chemimpex.com Its utility extends to the construction of heterocyclic systems, which are prevalent in many pharmaceutical agents.
The compound's contribution to medicinal chemistry is particularly noteworthy. It serves as a key starting material or intermediate in the synthesis of various therapeutic agents, including potential anti-cancer and anti-inflammatory drugs. chemimpex.com Researchers have utilized its unique reactivity to construct complex molecular architectures with desired biological activities, highlighting its importance in the drug discovery pipeline. chemimpex.com
Classification as a Stabilized Phosphorus Ylide
This compound belongs to the class of stabilized phosphorus ylides. The stability of this ylide arises from the delocalization of the negative charge on the α-carbon through the adjacent carbonyl and ester groups. This electronic stabilization renders the ylide less reactive and more selective compared to non-stabilized ylides.
This inherent stability offers several practical advantages in the laboratory. Stabilized ylides like this compound are generally stable enough to be isolated, purified, and stored, simplifying their handling and use in synthesis. coleparmer.com Their reduced reactivity also allows for more controlled reactions, often leading to higher yields and cleaner reaction profiles. The generation of such ylides can be achieved through various methods, including mechanochemical solid-state reactions. scispace.com
Chemical Properties and Identifiers
Below is a table summarizing the key chemical properties and identifiers for this compound.
| Property | Value |
| CAS Number | 13321-61-4 |
| Molecular Formula | C23H21O3P |
| Molecular Weight | 376.38 g/mol |
| Melting Point | 175 °C (decomposes) sigmaaldrich.com |
| Synonyms | 2-Ethoxycarbonyl-2-oxoethylidenetriphenylphosphorane, [(Carboxycarbonyl)methylene]triphenylphosphorane ethyl ester sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLOPRPWPANPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327344 | |
| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-61-4 | |
| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Triphenylphosphoranylidene Pyruvate
Phosphonium (B103445) Salt Precursors and Formation
The synthesis of Ethyl (triphenylphosphoranylidene)pyruvate typically commences with the preparation of a phosphonium salt. This is achieved through the reaction of a phosphine (B1218219), most commonly triphenylphosphine (B44618), with an appropriate alkyl halide. In the case of this compound, the precursor of choice is ethyl α-bromopyruvate.
SN2 Mechanism in Phosphonium Salt Generation (e.g., from Ethyl α-Bromopyruvate and Triphenylphosphine)
The formation of the phosphonium salt from triphenylphosphine and ethyl α-bromopyruvate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In this reaction, the triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in ethyl α-bromopyruvate. The reaction is a concerted process, meaning the bond formation between the phosphorus and the carbon, and the bond cleavage between the carbon and the bromine occur simultaneously. masterorganicchemistry.com
The transition state of this reaction involves a pentacoordinate carbon atom, where the phosphorus atom is forming a new bond and the bromine atom is departing as a bromide ion. This process results in an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism. masterorganicchemistry.com However, as the α-carbon in ethyl α-bromopyruvate is not a stereocenter, this inversion is not observable in the final product. The rate of this SN2 reaction is dependent on the concentration of both reactants, triphenylphosphine and ethyl α-bromopyruvate.
A general procedure for the synthesis of a similar phosphonium salt, (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide, involves reacting triphenylphosphine with ethyl bromoacetate in a suitable solvent like toluene or dichloromethane. The reaction mixture is typically heated to reflux for several hours, during which the phosphonium salt precipitates out of the solution as a white solid. orgsyn.org A similar approach can be envisioned for the synthesis of the phosphonium salt precursor to this compound.
Table 1: Reactants for Phosphonium Salt Formation
| Reactant | Role | Key Features |
| Triphenylphosphine | Nucleophile | A common phosphine used in Wittig reagent synthesis due to its stability and reactivity. |
| Ethyl α-Bromopyruvate | Electrophile | An α-halo ester that provides the carbon backbone for the pyruvate (B1213749) moiety of the ylide. |
Ylide Formation and Stabilization
Once the phosphonium salt is synthesized and isolated, the next step is the formation of the ylide. This is achieved by treating the phosphonium salt with a base to deprotonate the carbon atom adjacent to the phosphorus atom. The choice of base is crucial and depends on the acidity of the α-proton of the phosphonium salt. For stabilized ylides like this compound, relatively weak bases such as sodium hydroxide or potassium hydroxide can be employed. orgsyn.org
The resulting ylide is a neutral molecule with a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. The stability of this compound arises from the delocalization of the negative charge on the carbanion onto the adjacent carbonyl groups of the pyruvate moiety. This resonance stabilization makes the ylide less reactive and easier to handle than non-stabilized ylides. The resonance structures illustrate how the negative charge is shared between the carbon and the oxygen atoms of the carbonyl groups, thus stabilizing the ylide.
Optimization of Synthetic Routes
The optimization of the synthetic route to this compound involves several factors to maximize the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the base used for ylide formation.
For the phosphonium salt formation, the choice of solvent is important. Solvents like toluene, benzene, or dichloromethane are commonly used. orgsyn.org The reaction is often carried out at elevated temperatures to increase the reaction rate. The purity of the reactants, particularly the ethyl α-bromopyruvate, is also critical to avoid side reactions.
In the ylide formation step, the selection of the base and the reaction conditions are paramount. For stabilized ylides, milder bases are preferred to prevent side reactions such as hydrolysis of the ester group. The reaction is typically carried out at or below room temperature to control the reactivity. The purification of the ylide is often achieved by washing with water to remove the salt byproduct and then recrystallization from a suitable solvent system.
Table 2: Factors for Optimization of this compound Synthesis
| Parameter | Considerations |
| Solvent | Should be inert to the reactants and facilitate the desired reaction pathway. Common choices include aromatic hydrocarbons and chlorinated solvents. orgsyn.org |
| Temperature | Higher temperatures can accelerate the SN2 reaction for phosphonium salt formation, but may lead to side products. Ylide formation is often done at lower temperatures. |
| Base | The strength of the base should be sufficient to deprotonate the phosphonium salt without causing unwanted side reactions. Mild bases are suitable for stabilized ylides. orgsyn.org |
| Purification | Techniques such as recrystallization and chromatography are essential to obtain a pure product. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making this valuable reagent readily accessible for its various applications in organic synthesis.
Reactivity and Reaction Mechanisms of Ethyl Triphenylphosphoranylidene Pyruvate
Fundamental Principles of Wittig Chemistry with Stabilized Ylides
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds and phosphonium (B103445) ylides (Wittig reagents). wikipedia.orglibretexts.org The nature of the ylide—specifically whether it is stabilized or unstabilized—is a primary determinant of the reaction's characteristics. organic-chemistry.org Stabilized ylides like Ethyl (triphenylphosphoranylidene)pyruvate have electron-withdrawing groups (in this case, an ester and a ketone) attached to the nucleophilic carbon, which delocalize the negative charge and increase the ylide's stability. masterorganicchemistry.comberkeley.edu
The core of the Wittig reaction is the nucleophilic addition of the ylide's carbanion to the electrophilic carbon of an aldehyde or ketone. berkeley.edulibretexts.org Stabilized ylides are generally less reactive than their unstabilized counterparts due to the delocalization of the negative charge, which makes the carbanion less basic and nucleophilic. masterorganicchemistry.com Consequently, they react readily with aldehydes but often require more forcing conditions to react with less electrophilic ketones. masterorganicchemistry.com The reaction is driven by the formation of a very strong phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct, which provides a significant thermodynamic driving force for the olefination. organic-chemistry.orgadichemistry.com
The mechanism of the Wittig reaction has been a subject of extensive study. While early proposals involved a zwitterionic betaine (B1666868) intermediate, strong evidence now supports a mechanism proceeding through a four-membered ring intermediate called an oxaphosphetane. libretexts.orgadichemistry.com For reactions under lithium-salt-free conditions, it is believed that the ylide and the carbonyl compound undergo a [2+2] cycloaddition to directly form the oxaphosphetane. wikipedia.orgpitt.edu
A crucial distinction for stabilized ylides is that the initial formation of the oxaphosphetane is often reversible. adichemistry.com This reversibility allows for an equilibrium to be established between the reactants and the oxaphosphetane, as well as between the two possible diastereomeric intermediates (syn and anti). adichemistry.com The transition state leading to the oxaphosphetane is believed to be nearly planar for stabilized ylides, a geometry influenced by dipole-dipole interactions between the ylide and the carbonyl substrate. pitt.eduresearchgate.net
One of the most valuable aspects of using stabilized ylides is the high degree of stereocontrol, typically yielding the (E)-alkene (trans) with high selectivity. wikipedia.orgorganic-chemistry.org This outcome is a direct consequence of the reversible formation of the oxaphosphetane intermediate. adichemistry.com
Because the initial cycloaddition is reversible, the diastereomeric oxaphosphetanes can interconvert. The anti-oxaphosphetane is sterically favored and therefore thermodynamically more stable than the syn-oxaphosphetane. Over time, the equilibrium shifts towards this more stable anti intermediate. adichemistry.com The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is an irreversible syn-elimination. pitt.edu Therefore, the more stable anti-oxaphosphetane decomposes to form the (E)-alkene, making this the major product under thermodynamic control. adichemistry.compitt.edu
Table 1: Comparison of Wittig Reaction Characteristics for Stabilized vs. Unstabilized Ylides
| Feature | Stabilized Ylides (e.g., this compound) | Unstabilized Ylides (e.g., Ph₃P=CH₂) |
| Reactivity | Less reactive, less basic | More reactive, strongly basic |
| Intermediate Formation | Reversible formation of oxaphosphetane | Kinetically controlled, rapid, and often irreversible formation of oxaphosphetane |
| Stereochemical Control | Thermodynamic | Kinetic |
| Major Alkene Product | (E)-alkene | (Z)-alkene |
Nucleophilic Reactivity and Alkylation Processes
The nucleophilic character of the α-carbon in phosphonium ylides is fundamental to their chemistry. acs.org While the Wittig reaction is their most prominent transformation, this nucleophilicity allows them to participate in other reactions, including alkylation. Carbonyl-stabilized ylides, such as this compound, are considered ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the carbonyl oxygen. acs.org
Studies have shown that in reactions with certain electrophiles like acyl chlorides or alkyl halides, the kinetically favored point of attack can be the oxygen atom (O-acylation or O-alkylation). acs.org However, C-alkylation at the α-carbon can also occur, often leading to the thermodynamically more stable product. The development of phosphonium ylides as nucleophilic catalysts is an area of ongoing research, leveraging their inherent reactivity for acyl transfer and other transformations. acs.org
Specific Reaction Pathways
A specific and notable reaction of this compound involves its interaction with 5-aryl-2,3-furandiones. tandfonline.com Instead of a typical Wittig olefination, this reaction proceeds readily to form deeply colored and resonance-stabilized cyclic oxalyl ylides. tandfonline.com The proposed mechanism involves the nucleophilic attack of the ylide on one of the furanone's carbonyl groups, followed by ring opening and subsequent cyclization to yield the new, stable phosphorane structure. tandfonline.com
Interestingly, in at least one instance with a specific furandione, a small amount of the competitive Wittig product, 2-ethoxalyl-5-phenyl-3(2H)-furanone, was isolated alongside the primary cyclic oxalyl ylide. tandfonline.com This indicates that while the formation of the stable cyclic ylide is the dominant pathway, the conventional olefination reaction remains a competing process. These cyclic oxalyl ylides were found to be inactive towards aldehydes, demonstrating how their reactivity is altered compared to the parent ylide. tandfonline.com
Internal Michael Addition Pathways
While this compound is well-known for its role in Wittig reactions, its structural features—a stabilized ylide and a conjugated keto-ester system—present the potential for intramolecular cyclization reactions. One such plausible, though not extensively documented, pathway is the internal Michael addition. This type of reaction involves the nucleophilic attack of a carbanion, or a species with significant carbanionic character, onto an electrophilic α,β-unsaturated carbonyl compound within the same molecule.
In a suitably substituted derivative of this compound, where a nucleophilic center is present elsewhere in the molecule, an intramolecular conjugate addition could be initiated. The ylide carbon of this compound itself is nucleophilic; however, for an internal Michael addition to occur, a separate nucleophilic moiety would need to be tethered to the pyruvate (B1213749) core, which would then attack an electrophilic center.
A more direct intramolecular reaction involving the inherent functionality of a modified this compound derivative can be envisaged. Consider a scenario where the ethyl ester group is replaced by a longer chain containing a Michael acceptor. The ylide carbanion could then, in principle, act as the Michael donor.
Detailed Research Findings
Specific studies detailing the internal Michael addition of this compound are not prevalent in the literature. However, the principles of intramolecular reactions of stabilized phosphorus ylides provide a strong basis for predicting such reactivity. Research has shown that the conjugate addition of phosphonium ylides to Michael acceptors is a feasible process, often leading to the formation of zwitterionic intermediates. nih.gov These intermediates can then undergo subsequent intramolecular reactions, including cyclization to form five-membered rings. nih.gov
The formation of heterocyclic phosphorus ylides through ring-closure reactions further supports the potential for such intramolecular pathways. researchgate.netst-andrews.ac.uk For instance, pyrolysis of amino acid-derived ylides has been shown to result in ring closure to form novel five-, six-, and seven-membered heterocyclic ylides. researchgate.netst-andrews.ac.uk This demonstrates the capability of the ylide moiety to participate in intramolecular cyclizations.
Furthermore, this compound is known to be a reactant in the synthesis of cyclic dehydro-α-amino acid derivatives, which points towards its utility in forming cyclic structures. sigmaaldrich.com
Based on these principles, a hypothetical intramolecular Michael addition pathway can be proposed for a suitably functionalized derivative of this compound. The reaction would likely proceed via the formation of a new carbon-carbon bond, leading to a cyclic intermediate that retains the phosphonium ylide functionality. The feasibility and outcome of such a reaction would be highly dependent on the nature of the tether connecting the nucleophilic and electrophilic centers, including its length and rigidity, which would govern the thermodynamics and kinetics of the cyclization.
Hypothetical Reaction Data
To illustrate the potential outcomes of such a reaction, the following interactive table presents hypothetical data for the intramolecular Michael addition of a series of functionalized this compound derivatives. This data is representative of what might be expected from such a study, based on general principles of organic synthesis.
| Entry | Tether Length (n) | Cyclization Product | Yield (%) | Diastereomeric Ratio |
| 1 | 2 | Cyclopentane derivative | 65 | 3:1 |
| 2 | 3 | Cyclohexane derivative | 78 | 5:1 |
| 3 | 4 | Cycloheptane derivative | 42 | 2:1 |
| 4 | 1 | Cyclobutane derivative | <10 | - |
This table is illustrative and based on general principles of cyclization reactions. The yields and diastereomeric ratios are hypothetical and would need to be confirmed by experimental investigation.
The data suggests that the formation of five- and six-membered rings is generally favored in intramolecular reactions, which is a common trend in organic chemistry due to favorable transition state energies. The formation of smaller or larger rings is often less efficient. The diastereoselectivity of the reaction would be influenced by the stereochemistry of the starting material and the reaction conditions.
Applications of Ethyl Triphenylphosphoranylidene Pyruvate in Complex Molecule Synthesis
Carbon-Carbon Bond Formation via Wittig Condensation
One of the primary applications of Ethyl (triphenylphosphoranylidene)pyruvate is in the Wittig reaction, a powerful and widely used method for forming carbon-carbon double bonds. sigmaaldrich.comudel.edu This reaction involves the condensation of a phosphorus ylide with an aldehyde or ketone. udel.edu The high reactivity of the ylide carbon in this compound allows it to act as a nucleophile, attacking the electrophilic carbonyl carbon of the reaction partner. scribd.commasterorganicchemistry.com
The reaction proceeds through a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. udel.edu This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. udel.edu Due to its role in facilitating this key transformation, this compound is classified as a C-C bond formation reagent. sigmaaldrich.comsigmaaldrich.com
Synthesis of Dehydro-α-Amino Acid Derivatives
Dehydro-α-amino acids are non-proteinogenic amino acids characterized by a double bond between their α and β carbons. They are valuable precursors in the synthesis of various natural and unnatural amino acids and peptides.
Achiral and Chiral Dehydro-α-Amino Acid Synthesis
This compound serves as a key reactant for the synthesis of both achiral and chiral cyclic dehydro-α-amino acid derivatives. sigmaaldrich.com The synthetic pathway often involves the nucleophilic addition of amines to β,γ-unsaturated α-keto esters, which can be prepared from pyruvate (B1213749) precursors. This process facilitates the construction of complex amino acid structures that are foundational in medicinal chemistry and drug design. sigmaaldrich.comresearchgate.netrsc.org
Heterocyclic Compound Synthesis
The reactivity of phosphorus ylides and related pyruvate compounds makes them valuable precursors for constructing various heterocyclic ring systems, which are core structures in many pharmaceuticals and natural products. enamine.net
Quinolinone Derivatives
While direct synthesis using this compound is not prominently documented, the closely related compound, pyruvic acid, is a key component in the Doebner reaction for synthesizing quinoline-4-carboxylic acids. iipseries.orgnih.govmdpi.com This three-component reaction involves an aniline, an aldehyde, and pyruvic acid. iipseries.orgnih.gov The reaction proceeds via condensation and subsequent cyclization to form the quinoline (B57606) ring, a scaffold found in numerous bioactive molecules. iipseries.orgresearchgate.net The versatility of the Doebner reaction allows for the use of various anilines and aldehydes, enabling the creation of a diverse library of substituted quinoline derivatives. nih.gov
Pyrrole (B145914) and Furanone Ring Systems (via related ylides)
Phosphorus ylides are instrumental in the synthesis of pyrrole and furanone ring systems through annulation reactions. e-bookshelf.deorgsyn.org For instance, phosphine-catalyzed [3+2] annulation reactions are employed to create highly substituted pyrroline (B1223166) structures, which are important intermediates for nitrogen-containing heterocycles. orgsyn.org These reactions demonstrate the utility of phosphorus ylides as synthons for building complex cyclic compounds. Stabilized phosphorus ylides can undergo intramolecular Wittig reactions to generate a variety of heterocyclic and carbocyclic compounds. researchgate.net
| Heterocycle Class | Synthetic Method | Key Reagents | Ref. |
| Pyrroline-3-carboxylates | Phosphine-catalyzed [3+2] Annulation | Allenoates, Imines, Tributylphosphine | orgsyn.org |
| Pyrroloisoindolediones | Intramolecular Wittig Reaction (Pyrolysis) | Amino acid-derived stabilised ylides | researchgate.net |
Natural Product and Bioactive Molecule Synthesis Intermediates
This compound is a valuable intermediate in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its utility stems from its ability to introduce key structural motifs into complex molecular frameworks, making it essential for drug discovery and development. chemimpex.com
The compound serves as a reactant in the synthesis of several classes of therapeutic agents. Notable examples include its use in preparing peptidyl α-keto-based inhibitors of cruzain, an enzyme implicated in parasitic diseases. sigmaaldrich.com It is also a precursor for deoxyfluoro-L-arabinofuranosyl triazole nucleoside derivatives, which have shown antiviral activity, and for analogs designed to combat the human immunodeficiency virus (HIV). sigmaaldrich.com Furthermore, it is employed in the chemoenzymic preparation of fluorinated amino acids like hexafluoroleucine and tetrafluoroleucine. sigmaaldrich.comsigmaaldrich.com
| Target Bioactive Molecule/Class | Therapeutic Area/Application |
| Peptidyl α-keto-based cruzain inhibitors | Antiparasitic |
| Deoxyfluoro-L-arabinofuranosyl triazole nucleosides | Antiviral |
| Anti-human immunodeficiency virus (HIV) analogs | Antiviral |
| Hexafluoroleucine and Tetrafluoroleucine | Fluorinated amino acid synthesis |
C-Nucleoside Derivatives
The synthesis of C-nucleosides, where the nucleobase is linked to the sugar moiety via a carbon-carbon bond, is a significant area of medicinal chemistry. beilstein-journals.org this compound provides a direct and convenient route for the synthesis of these compounds through the Wittig reaction. acs.orgresearchgate.net This method allows for the coupling of the ylide with appropriate aldehyde-functionalized sugar precursors.
This direct Wittig coupling strategy is instrumental in creating vinyl-C-nucleosides, which are designed for the recognition of specific gene sequences, such as inverted base pairs in DNA triple helices. acs.org The reaction facilitates the formation of a carbon-carbon double bond that connects the sugar and a heterocyclic system, a key step in the linear construction of the C-nucleoside scaffold. beilstein-journals.orgresearchgate.net Furthermore, the reagent has been used in the synthesis of Deoxyfluoro-L-arabinofuranosyl triazole nucleoside derivatives, which have shown potential antiviral activity. sigmaaldrich.com
Precursors for Pharmaceutical Agents (e.g., Anti-Cancer, Anti-Inflammatory, Antiviral Analogs)
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-cancer, anti-inflammatory, and antiviral properties. chemimpex.com Its reactivity is harnessed to construct the core structures of complex bioactive molecules. chemimpex.com
Key Pharmaceutical Precursor Applications:
| Therapeutic Area | Synthesized Analogs/Derivatives | Source(s) |
| Antiviral | Anti-human immunodeficiency virus (HIV) analogs | sigmaaldrich.comsigmaaldrich.com |
| Deoxyfluoro-L-arabinofuranosyl triazole nucleosides | sigmaaldrich.com | |
| Anti-Cancer | Pyrrolidone derivatives bearing the 3,4,5-trimethoxyphenyl moiety | mdpi.com |
| Imidazo[1,2-a]quinoxaline-based EGFR inhibitors | nih.gov | |
| Anti-Inflammatory | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | mdpi.com |
The reagent's utility in drug discovery is highlighted by its role as a building block for compounds targeting critical biological pathways. chemimpex.com For instance, it is employed in the synthesis of novel anticancer agents and their structural analogues designed to inhibit specific enzymes like EGFR. nih.gov It also serves as a precursor in the development of anti-inflammatory compounds. chemimpex.commdpi.com While ethyl pyruvate itself is noted for its anti-inflammatory effects, this compound is specifically valuable as a starting reagent for constructing more complex drug candidates. nih.govnih.govmedchemexpress.com
Synthesis of Substituted Benzylidenepyruvates
A direct application of this compound's function as a Wittig reagent is the synthesis of substituted benzylidenepyruvates. wikipedia.orgorganic-chemistry.org In this reaction, the phosphonium (B103445) ylide reacts with a substituted benzaldehyde. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to yield the desired alkene (the benzylidenepyruvate) and triphenylphosphine oxide. organic-chemistry.org The stability of the ylide generally favors the formation of the (E)-alkene isomer. organic-chemistry.org
This transformation is a reliable method for creating α,β-unsaturated ketoesters, which are valuable intermediates in further synthetic endeavors.
General Reaction Scheme:
| Reactant 1 | Reactant 2 (Substituted Benzaldehyde) | Product (Substituted Benzylidenepyruvate) |
| This compound | Benzaldehyde (R=H) | Ethyl 2-oxo-4-phenylbut-3-enoate |
| This compound | 4-Nitrobenzaldehyde (R=NO₂) | Ethyl 4-(4-nitrophenyl)-2-oxobut-3-enoate |
| This compound | 4-Methoxybenzaldehyde (R=OCH₃) | Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate |
Chemoenzymatic Preparations (e.g., Hexafluoroleucine)
This compound is a key reactant in the chemoenzymatic synthesis of fluorinated amino acids, such as (S)-hexafluoroleucine and (S)-tetrafluoroleucine. sigmaaldrich.comsigmaaldrich.comnih.gov A short, gram-scale chemoenzymatic process has been developed for these compounds. nih.gov This synthetic route combines traditional organic reactions with enzymatic processes to achieve high stereoselectivity and efficiency. The incorporation of these fluorinated leucines into peptides is of interest for studying protein structure and stability. nih.gov
Role in Phosphine-Catalyzed Annulation Reactions
In addition to its classical role in the Wittig reaction, the structural motifs related to this compound are central to phosphine-catalyzed annulation reactions. In these processes, a catalytic amount of a nucleophilic phosphine (B1218219) initiates a cascade of reactions to form various carbocycles and heterocycles. researchgate.netnih.gov These annulations are powerful tools for rapidly building molecular complexity from simple precursors. rsc.org
[3+2] and [4+2] Annulations
Phosphine-catalyzed annulations, particularly [3+2] and [4+2] cycloadditions, are efficient methods for synthesizing five- and six-membered rings. nih.govnih.gov These reactions often utilize activated allenes (allenoates) or alkynes as substrates. researchgate.netnih.gov The nucleophilic phosphine catalyst adds to the substrate to generate a zwitterionic intermediate, which then acts as a 1,3- or 1,4-dipole synthon in the subsequent cycloaddition with an appropriate coupling partner. nih.govconsensus.app
For example, phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins or imines provide access to highly functionalized cyclohexenes and tetrahydropyridines, respectively. nih.govelsevierpure.comnih.gov Similarly, [3+2] cycloadditions between allenoates and electron-deficient olefins or imines yield cyclopentenes and pyrrolines. researchgate.netnih.gov The choice of phosphine catalyst can be crucial in controlling the reaction pathway and regioselectivity. nih.gov
Mechanistic Insights into Phosphonium Diene Intermediates
The mechanism of phosphine-catalyzed annulations hinges on the formation of key reactive intermediates. nih.govconsensus.app When an allenoate reacts with a nucleophilic phosphine, conjugate addition occurs to form a resonance-stabilized zwitterionic species. consensus.app This intermediate exists in equilibrium between two key forms: a β-phosphonium dienolate and a vinylogous phosphonium ylide. nih.gov
The balance of this equilibrium, which can be influenced by the choice of phosphine catalyst (e.g., HMPT vs. triarylphosphines), dictates the subsequent reaction pathway. nih.gov The dienolate intermediate can react at its γ-carbon, leading to one set of regioisomeric products. nih.govconsensus.app Conversely, the vinylogous ylide intermediate can react with an electrophile to afford different products. This phenomenon, termed polarity inversion, allows for the synthesis of different constitutional isomers from the same starting materials simply by changing the catalyst. nih.gov This mechanistic understanding provides a powerful tool for controlling the outcome of these complex annulation reactions. nih.gov
Advanced Spectroscopic and Computational Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of phosphorus ylides, offering detailed information about the electronic environment of the phosphorus, carbon, and hydrogen nuclei within the molecule.
Solid-state ³¹P NMR spectroscopy is particularly powerful for probing the local environment of the phosphorus atom in crystalline or powdered samples. While specific solid-state ³¹P NMR data for ethyl (triphenylphosphoranylidene)pyruvate is not extensively documented in publicly available literature, the principles of such studies on related phosphorus compounds, such as phosphole derivatives and phosphido ligands, provide a framework for understanding the expected outcomes. nih.govnih.gov
For phosphorus ylides, the ³¹P chemical shift is highly sensitive to the nature of the substituents on both the phosphorus and the ylidic carbon. In the solid state, the chemical shift anisotropy (CSA) provides information about the three-dimensional electronic shielding around the phosphorus nucleus. The principal components of the chemical shift tensor (δ₁₁, δ₂₂, and δ₃₃) describe the shielding along three perpendicular axes. The span (Ω = δ₁₁ - δ₃₃) and skew (κ = 3(δ₂₂ - δᵢₛₒ) / Ω) of the tensor are indicative of the symmetry of the electronic environment. For ylides, deviations from axial symmetry are expected due to the diverse electronic nature of the P=C bond and the phenyl substituents.
| Parameter | Description | Expected Information for this compound |
|---|---|---|
| Isotropic Chemical Shift (δᵢₛₒ) | Average chemical shift, sensitive to the overall electron density at the phosphorus nucleus. | Would reflect the electron-donating character of the ylidic carbon and the electronic effects of the pyruvate (B1213749) moiety. |
| Chemical Shift Anisotropy (CSA) | The orientation dependence of the chemical shift. | Provides insight into the electronic asymmetry around the phosphorus atom. |
| Span (Ω) | The difference between the most and least shielded components of the chemical shift tensor. | Indicates the magnitude of the anisotropy. |
| Skew (κ) | A measure of the asymmetry of the chemical shift tensor. | Would likely be non-zero, reflecting the non-axially symmetric environment of the phosphorus atom. |
Solution-state ¹H and ¹³C NMR are routinely used to characterize phosphorus ylides and to monitor the progress of reactions in which they are involved, such as the Wittig reaction. orgchemres.org The spectra of this compound exhibit characteristic signals for the ethyl group, the triphenylphosphine (B44618) moiety, and the ylidic backbone.
In ¹H NMR, the vinyl proton on the ylidic carbon is of particular interest, as its chemical shift and coupling to the ³¹P nucleus (²J(P,H)) provide evidence for the P=C bond. The protons of the phenyl groups typically appear as complex multiplets in the aromatic region. The ethyl group gives rise to a quartet and a triplet, characteristic of an ethoxy group.
¹³C NMR spectroscopy is equally informative. The ylidic carbon (P=C) signal is split due to coupling with the ³¹P nucleus (¹J(P,C)), and its chemical shift is indicative of the electron density at this carbon. The carbonyl carbons of the pyruvate moiety will also show distinct resonances. The carbons of the phenyl groups can be identified by their characteristic chemical shifts and, in some cases, by their coupling to the phosphorus atom.
During a reaction, such as a Wittig olefination, the disappearance of the ylide's characteristic NMR signals and the appearance of signals for the alkene product and triphenylphosphine oxide can be monitored to determine reaction completion and to characterize the products. nih.govnih.gov
| Nucleus | Typical Chemical Shift Range (ppm) | Key Coupling Constants | Information Gained |
|---|---|---|---|
| ¹H (P=CH) | 3.0 - 5.0 | ²J(P,H) ~ 15-25 Hz | Confirmation of the ylide structure. |
| ¹³C (P=C) | 50 - 90 | ¹J(P,C) ~ 90-130 Hz | Information on the P=C bond character and electron density. |
| ³¹P | +10 to +30 | - | Electronic environment of the phosphorus atom. |
| ¹³C (C=O) | 160 - 200 | ²J(P,C) or ³J(P,C) may be observed | Presence and electronic environment of the carbonyl groups. |
The analysis of chemical shift tensors, obtained from solid-state NMR experiments, provides a more complete picture of the electronic structure than the isotropic chemical shifts from solution NMR. nih.govresearchgate.net For phosphorus compounds, the orientation of the principal components of the chemical shift tensor relative to the molecular frame can be determined, often with the aid of computational chemistry.
In the case of this compound, the most shielded component (δ₃₃) would likely be oriented along the P=C bond axis, reflecting the high electron density in this bond. The other two principal components (δ₁₁ and δ₂₂) would be in the plane perpendicular to this bond, and their values would be influenced by the orientation of the phenyl groups and the pyruvate moiety. The non-axial symmetry of the tensor would be a direct consequence of the different electronic effects of these substituents.
X-ray Diffraction Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline solids at atomic resolution.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| P=C Bond Length | 1.70 - 1.75 Å | Indicates partial double bond character. |
| C-C=O Bond Angle | ~120° | Consistent with sp² hybridization of the carbonyl carbon. |
| P-C-C=O Torsion Angle | Close to 0° or 180° | Indicates planarity for resonance stabilization. |
| C-P-C Bond Angles | 105 - 115° | Reflects the tetrahedral geometry around the phosphorus atom. |
Computational chemistry plays a crucial role in complementing and interpreting experimental data from X-ray crystallography and NMR spectroscopy. rsc.orgrsc.org Density functional theory (DFT) calculations are often used to optimize the geometry of phosphorus ylides and to calculate various spectroscopic parameters.
By comparing the computationally optimized geometry with the crystal structure, one can assess the influence of intermolecular interactions in the solid state on the molecular conformation. For stabilized ylides, there is generally good agreement between the calculated and experimental structures, indicating that the solid-state conformation is close to the gas-phase minimum energy structure.
Furthermore, computational models can be used to calculate NMR chemical shifts and chemical shift tensors. nih.gov The calculated values can then be compared with the experimental data to validate the structural model and to gain a deeper understanding of the relationship between the electronic structure and the observed spectroscopic properties. This combined experimental and computational approach provides a powerful tool for the detailed characterization of complex molecules like this compound.
Theoretical and Computational Chemistry
Theoretical and computational chemistry provide powerful tools for understanding the intricate details of molecular structure, reactivity, and electronic properties. For stabilized phosphorus ylides like this compound, computational methods offer insights that complement experimental findings. These approaches allow for the detailed examination of molecular orbitals, reaction pathways, and the influence of various structural modifications.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized geometries, vibrational frequencies, and electronic properties of phosphorus ylides.
For stabilized ylides, DFT studies help in understanding the planarity of the ylide carbon and the delocalization of the negative charge across the carbonyl group, which is crucial for their stability and reactivity. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the principles from studies on analogous stabilized ylides can be applied. These calculations typically employ functionals like B3LYP with appropriate basis sets (e.g., 6-31G*) to model the system.
Key parameters obtained from DFT calculations for similar stabilized ylides include bond lengths, bond angles, and dihedral angles, which reveal the geometric arrangement of the triphenylphosphine and pyruvate moieties. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nucleophilic character of the ylide carbon and the electrophilic sites within the molecule.
Quantum Chemical Calculations of Shielding Tensors
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing molecular structures. Quantum chemical calculations, particularly the computation of chemical shielding tensors, are vital for the accurate interpretation of experimental NMR spectra. These calculations provide the theoretical chemical shifts for various nuclei, such as ¹³C and ³¹P, in the molecule.
The calculation of shielding tensors for this compound would involve methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The results of these calculations can predict the chemical shift anisotropy, which is a measure of the orientation dependence of the chemical shift. By comparing the calculated isotropic shielding values with experimental chemical shifts, a detailed assignment of the NMR signals can be achieved, and the electronic environment around each nucleus can be better understood. For phosphorus ylides, the ³¹P chemical shift is particularly informative about the nature of the P=C bond and the electronic effects of the substituents.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the Wittig reaction with aldehydes and ketones. DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the transition states and intermediates involved.
The generally accepted mechanism for the Wittig reaction involving stabilized ylides proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate. Computational studies on similar systems have focused on determining the structure and energy of the transition states leading to the cis and trans oxaphosphetanes. These calculations help to explain the stereoselectivity of the Wittig reaction. For stabilized ylides, the reaction is often reversible, and the thermodynamic stability of the products plays a significant role in the final stereochemical outcome.
Modeling the transition states allows for the calculation of activation energies, providing a quantitative measure of the reaction kinetics. This information is crucial for understanding why stabilized ylides, like this compound, are generally less reactive than their non-stabilized counterparts and often exhibit high E-selectivity in the resulting alkenes.
Influence of Substituent Effects on Electronic Structure and Reactivity
The electronic structure and reactivity of phosphorus ylides are highly sensitive to the nature of the substituents on both the phosphorus atom and the ylidic carbon. Computational studies can systematically investigate these substituent effects by modifying the molecular structure and calculating the resulting changes in electronic properties and reactivity descriptors.
In this compound, the pyruvate group at the ylidic carbon is an electron-withdrawing group that stabilizes the ylide through resonance. The three phenyl groups on the phosphorus atom also influence the electronic environment. Theoretical studies can quantify the impact of these substituents on:
Ylide Stability: By calculating the energy of the ylide and comparing it to related structures.
Nucleophilicity: By analyzing the energy of the HOMO and the charge distribution on the ylidic carbon.
Reactivity in the Wittig Reaction: By modeling the reaction with various aldehydes and ketones and calculating the activation barriers.
By systematically replacing the phenyl groups or modifying the ester group of the pyruvate moiety in silico, a deeper understanding of the structure-activity relationship can be established. This knowledge is invaluable for the rational design of new ylides with tailored reactivity and selectivity for specific synthetic applications.
Emerging Research Directions and Future Prospects
Development of Novel Catalytic Systems
The intrinsic reactivity of Ethyl (triphenylphosphoranylidene)pyruvate has spurred the development of innovative catalytic systems that modulate its function and expand its utility. Research is actively exploring the use of this pyruvate (B1213749) derivative not just as a stoichiometric reagent but also as a key component in catalytic cycles.
One promising area is the development of organocatalytic systems where phosphorus ylides, including pyruvate derivatives, act as catalysts. These systems often leverage the nucleophilic character of the ylide to initiate catalytic cycles for various transformations, such as cyanosilylation reactions. While direct catalytic use of this compound is still an emerging field, analogous carbonyl-stabilized phosphorus ylides have demonstrated high efficiency, suggesting a promising avenue for future research.
Furthermore, efforts are being directed towards immobilizing triphenylphosphine-based reagents on solid supports, creating recyclable catalytic systems for Wittig reactions. This approach addresses the long-standing challenge of separating the triphenylphosphine (B44618) oxide byproduct from the reaction mixture, enhancing the sustainability of the process. Microporous organic polymers incorporating triphenylphosphine moieties have been designed to undergo a full Wittig reaction cycle, including the regeneration of the ylide, within the solid phase. This strategy holds significant potential for industrial applications where efficiency and reagent recycling are paramount.
Enantioselective and Diastereoselective Transformations
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical development. This compound is increasingly being employed in stereoselective reactions to generate molecules with specific three-dimensional arrangements.
The development of chiral phosphine (B1218219) ligands and auxiliaries is central to achieving high levels of enantioselectivity in reactions involving this pyruvate ylide. researchgate.netdokumen.pub Chiral phosphoric acids and other organocatalysts are being explored to control the stereochemical outcome of additions to the ylide or its subsequent transformations. nih.gov For instance, the use of chiral auxiliaries covalently attached to the reacting partners can effectively direct the approach of the pyruvate reagent, leading to the preferential formation of one diastereomer. dokumen.pub
Recent studies have highlighted the diastereoselective synthesis of complex heterocyclic systems, such as substituted dihydropyrans, through cyclization reactions initiated by reagents like this compound. nih.gov These reactions often proceed with high levels of stereocontrol, dictated by the inherent stereochemistry of the starting materials and the reaction conditions. The ability to construct complex cyclic structures with defined stereochemistry is of significant interest for the synthesis of natural products and bioactive molecules. researchgate.net
| Catalyst/Auxiliary Type | Transformation | Stereoselectivity | Reference |
| Chiral Phosphine Ligands | Asymmetric Allylic Alkylation | High enantioselectivity | N/A |
| Chiral Phosphoric Acids | Enantioselective Transfer Hydrogenation | Excellent enantioselectivities (93-99% ee) | nih.gov |
| Heterocyclic Chiral Auxiliaries | Asymmetric Cycloadditions | High diastereoselectivity | dokumen.pub |
Expansion of Synthetic Scope in Complex Molecular Architectures
The reliability of the Wittig reaction has made this compound a staple in the total synthesis of natural products. numberanalytics.com Its ability to form carbon-carbon double bonds with predictable stereochemistry is crucial for the assembly of intricate molecular skeletons. numberanalytics.com
Recent synthetic endeavors have showcased the utility of this reagent in the construction of a wide array of complex natural products, including macrocycles and polyketides. For instance, in the synthesis of the bromopyrrole natural product (–)-agelastatin A, a Wittig-type reaction could be a key step in building the carbon framework. nih.gov The synthesis of spirotetronate natural products, a class of compounds with significant biological activity, often involves intricate steps where the introduction of specific functionalities via ylide chemistry is critical. academie-sciences.fr
The application of this compound is not limited to the formation of simple alkenes. It is increasingly used in cascade or tandem reactions, where a single synthetic operation leads to the formation of multiple bonds and complex ring systems. These sophisticated strategies enhance synthetic efficiency and provide rapid access to diverse molecular architectures.
| Natural Product Class | Synthetic Strategy | Role of Pyruvate Ylide |
| Bromopyrrole Alkaloids | Multi-step total synthesis | Formation of key C=C bond |
| Spirotetronates | Stereoselective synthesis | Introduction of functionalized side chains |
| Macrolides | Macrocyclization | Ring-closing olefination |
Application in Novel Materials Synthesis
The unique chemical properties of this compound are being harnessed for the creation of novel materials with tailored functionalities. The phosphorus-carbon bond and the reactive keto-ester moiety offer opportunities for incorporation into polymeric structures, leading to materials with interesting optical, electronic, or thermal properties.
One area of active research is the synthesis of conjugated polymers for applications in organic electronics. wikipedia.orgspringerprofessional.de While direct polymerization of this compound is not yet a mainstream approach, the principles of the Wittig reaction are being adapted for polymer synthesis. For example, triphenylphosphine-based polymers can be used as solid-phase Wittig reagents, suggesting the potential for incorporating pyruvate-like functionalities into polymer backbones. chemimpex.com
Furthermore, the development of phosphorus-containing polymers is a growing field, with applications ranging from flame retardants to biocompatible materials for tissue regeneration. researchgate.netnih.gov The incorporation of the pyruvate moiety could impart specific properties to these materials, such as enhanced polarity, sites for post-polymerization modification, or specific interactions with biological systems. The synthesis of electroactive polymers, which can change their shape or properties in response to an electrical stimulus, represents another exciting frontier where the functionalities present in this compound could be beneficial. nih.govmdpi.com
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While the general mechanism of the Wittig reaction is well-established, involving the formation of an oxaphosphetane intermediate, finer details, especially concerning stereoselectivity, are still the subject of advanced investigation. wikipedia.orgrsc.org
Computational studies, such as Density Functional Theory (DFT) calculations, are providing unprecedented insights into the transition states and intermediates of reactions involving this pyruvate derivative. emich.eduemich.edu These theoretical analyses help to rationalize the observed stereochemical outcomes and predict the reactivity of different substrates. emich.edu For example, computational models can elucidate the subtle energetic differences between the pathways leading to E and Z alkene isomers, guiding the choice of reaction conditions to favor the desired product.
Kinetic studies are also being employed to dissect the various steps of the Wittig reaction with this compound. wpmucdn.com By measuring reaction rates under different conditions, researchers can gain a quantitative understanding of the factors that control the reaction's efficiency and selectivity. These fundamental investigations are essential for the rational design of more effective and selective synthetic methods. wpmucdn.com
| Investigation Method | Focus | Key Insights |
| Computational Analysis (DFT) | Transition state energies and geometries | Rationalization of stereoselectivity |
| Kinetic Studies | Reaction rates and substituent effects | Identification of rate-determining steps |
| Spectroscopic Analysis (NMR) | Intermediate detection and characterization | Elucidation of reaction pathways |
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling Ethyl (triphenylphosphoranylidene)pyruvate in laboratory settings?
- Methodological Answer : The compound is classified under GHS hazard categories for acute toxicity (oral), skin corrosion/irritation, and severe eye damage. Researchers must use full PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or direct contact. Storage should be at 4°C under nitrogen to prevent degradation .
- Data Contradictions : While acute toxicity is well-documented, ecological toxicity data (e.g., biodegradability, aquatic toxicity) are unavailable, requiring conservative waste disposal practices .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer : A representative synthesis involves reacting 3-bromo-2-hydroxybenzaldehyde with carbethoxymethylene triphenylphosphorane in 1-methyl-2-pyrrolidone (NMP) at 210°C for 3 hours. Post-reaction, the mixture is partitioned between water and ethyl acetate, with the organic layer dried over MgSO₄ .
- Key Variables : Solvent choice (NMP enables high-temperature stability), molar ratios (1:1.1 aldehyde:phosphorane), and purification via column chromatography .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Identifies residual solvents (e.g., acetone, ethyl acetate) and unreacted starting materials, such as phosphonium ylides .
- HPLC : Quantifies product yield and detects byproducts in mother liquors, with retention times calibrated against standards .
Advanced Research Questions
Q. How does this compound participate in [3+2] annulation reactions?
- Mechanistic Insight : The compound acts as a phosphine-ylide precursor in cycloadditions, forming pyrrolidine derivatives. For example, it reacts with ethyl bromoacetate to generate annulated products under catalytic conditions. The ylide’s nucleophilic carbon attacks electrophilic substrates, followed by intramolecular cyclization .
- Optimization : Yield improvements (e.g., 960 mg recovered from filtrates) require precise stoichiometry and post-reaction chromatography .
Q. What strategies mitigate challenges in achieving high-purity batches of this compound?
- Methodological Answer :
- Solvent Evaporation : Ensure complete removal of volatile solvents (e.g., hexane, ethyl acetate) under reduced pressure to avoid NMR interference .
- Byproduct Management : Use gradient elution in column chromatography to separate unreacted ylides and phosphine oxides .
Q. How can researchers address gaps in ecological toxicity data for this compound?
- Recommendations : Conduct Daphnia magna acute toxicity assays and OECD 301 biodegradability tests. Cross-reference with structurally similar phosphoranes (e.g., triphenylphosphine derivatives) to model environmental persistence .
Q. What pharmacological applications are plausible for this compound based on structural analogs?
- Hypothesis Generation : While ethyl pyruvate (a simpler ester) exhibits anti-inflammatory and neuroprotective effects, the phosphoranylidene derivative may act as a cholinesterase inhibitor due to its electrophilic ylide moiety. In vitro enzyme inhibition assays (e.g., AChE/BChE activity measurements) are recommended to validate this .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports 960 mg of product recovered from filtrates via chromatography, but replication attempts failed to isolate additional material. This suggests sensitivity to substrate purity or reaction monitoring (e.g., real-time HPLC) .
- Safety Data Consistency : All SDS sources agree on acute toxicity risks but lack ecotoxicological profiles. Researchers must assume worst-case scenarios until empirical data are available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
